molecular formula C6H11N3O B13512495 2,5,8-Triazaspiro[3.5]nonan-7-one

2,5,8-Triazaspiro[3.5]nonan-7-one

Cat. No.: B13512495
M. Wt: 141.17 g/mol
InChI Key: RTDDUJYDBQBDSN-UHFFFAOYSA-N
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Description

2,5,8-Triazaspiro[3.5]nonan-7-one is a nitrogen-rich spirocyclic compound characterized by a central spiro[3.5]nonane core with three nitrogen atoms (triaza) and a ketone group. Its tert-butyl derivative, tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS 1839060-95-5), has a molecular formula of C11H19N3O3 and a molecular weight of 241.29 g/mol . This compound is synthesized via Boc protection/deprotection strategies and reductive amination, as inferred from related spirocyclic syntheses . Safety data indicate hazards such as skin irritation (H315) and respiratory sensitization (H335), necessitating careful handling .

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2,5,8-triazaspiro[3.5]nonan-7-one

InChI

InChI=1S/C6H11N3O/c10-5-1-9-6(4-8-5)2-7-3-6/h7,9H,1-4H2,(H,8,10)

InChI Key

RTDDUJYDBQBDSN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NCC2(N1)CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Triazaspiro[3.5]nonan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a carbonyl compound, followed by cyclization to form the spiro structure. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5,8-Triazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

2,5,8-Triazaspiro[3.5]nonan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,8-Triazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Heteroatom Variations

2-Oxa-5,8-diazaspiro[3.5]nonan-7-one (CAS 1546282-91-0)
  • Structure : Replaces one nitrogen with oxygen (2-oxa).
  • Molecular Formula : C6H10N2O2; MW : 142.16 g/mol .
  • Properties : Reduced nitrogen content lowers basicity compared to the triaza analogue. Available as a room-temperature-stable powder, but safety data are unspecified .
5-Oxa-2,8-diazaspiro[3.5]nonan-7-one Dihydrochloride (CAS 2361644-54-2)
  • Structure : Contains an oxygen atom (5-oxa) and exists as a hydrochloride salt.
  • Molecular Formula : C6H12Cl2N2O2; MW : 215.1 g/mol .
  • Properties : Enhanced solubility due to the hydrochloride form. Classified as a "versatile small molecule scaffold" for drug discovery .
  • Synthesis : Likely involves reductive amination or hydrogenation, similar to other spirocyclic compounds .
2-Thiaspiro[3.5]nonan-7-one (CAS 1557247-28-5)
  • Structure : Sulfur (thia) replaces nitrogen/oxygen.
  • Molecular Formula : C8H12OS; MW : 156.24 g/mol .
  • Properties: Sulfur’s polarizability and larger atomic size may increase nucleophilic reactivity. No bioactivity data provided .

Analogues with Functional Group Modifications

3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS 1909313-86-5)
  • Structure : Incorporates a phenyl group and oxygen (7-oxa).
  • Molecular Formula: C13H15NO2; MW: 217.26 g/mol .
  • Used in pharmaceuticals and material science .
9-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
  • Structure : Benzyl substituent at position 7.
  • Synthesis : Prepared via Zn/AcOH reduction, highlighting adaptability for introducing aromatic groups .
  • Applications : Likely explored for enhanced binding affinity in medicinal chemistry due to the benzyl group .

Bioactive Analogues and Enzyme Inhibitors

1,3,8-Triazaspiro[4.5]decane-2,4-dione (Compound 11)
  • Structure : Larger spiro[4.5]decane core with three nitrogens.
  • Bioactivity : Inhibits PHD2 and PHD3 enzymes (HIF-1α pathway) with IC50 values in the micromolar range .
  • Comparison: The spiro[3.5]nonane core in 2,5,8-triazaspiro[3.5]nonan-7-one may offer conformational advantages for target binding.
2,7-Diazaspiro[3.5]nonan-1-one Hydrochloride (CAS 1818847-63-0)
  • Structure : Two nitrogens (diaza) and a hydrochloride salt.
  • Reactivity : Exhibits nucleophilicity typical of nitrogen heterocycles, useful in coordination chemistry .
  • Stability : pH-dependent solubility, contrasting with the neutral triaza analogue .

Q & A

Q. What are the key challenges in synthesizing 2,5,8-Triazaspiro[3.5]nonan-7-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis of spirocyclic compounds often faces challenges such as ring strain and competing side reactions. For triazaspiro frameworks, nucleophilic substitution at the amine groups (e.g., using benzyl chloroformate or similar reagents) is a common approach . Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of reagents) can mitigate side products like over-alkylated derivatives. For example, using a polar aprotic solvent (e.g., DMF) at 0–5°C may enhance selectivity for the spirocyclic product. Monitoring intermediates via LC-MS or TLC is critical for real-time adjustments .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for spirojunction signals (e.g., quaternary carbons at ~100–110 ppm and split proton peaks due to restricted rotation).
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected m/z 142.16 for C6_6H10_{10}N2_2O2_2) and fragmentation patterns .
  • HPLC : Use reverse-phase chromatography to assess purity. Gradient elution with 0.1% TFA in acetonitrile/water resolves polar impurities common in nitrogen-rich spiro compounds .

Q. What are the common impurities observed during the synthesis of this compound, and how can they be identified?

  • Methodological Answer : Impurities often arise from incomplete ring closure (e.g., linear precursors) or oxidation byproducts. LC-MS/MS can differentiate these via mass shifts (e.g., +16 Da for oxidation products). Comparative analysis with reference standards (e.g., linear amine intermediates) and spiking experiments in HPLC help identify retention times for specific impurities .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its reactivity in ring-opening or functionalization reactions?

  • Methodological Answer : The spirocyclic structure imposes steric constraints, limiting access to reactive sites. Computational modeling (e.g., DFT calculations) predicts preferred conformers and reactive pathways. For example, the oxa/diaza analogs show higher reactivity at the less hindered nitrogen atom . Experimental validation via kinetic studies under varying temperatures and catalysts (e.g., Pd/C for hydrogenation) can confirm computational predictions .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding modes. Use PubChem CID 84020714 (related analog) to derive pharmacophore features like hydrogen-bond donors/acceptors . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

Q. How can researchers resolve contradictions in reported bioactivity data for spirocyclic compounds like this compound?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., buffer pH, solvent) or impurities. Standardize protocols using:
  • Dose-response curves to confirm IC50_{50} consistency.
  • Counter-screening against unrelated targets to rule out nonspecific effects.
  • Structural analogs (e.g., 2-benzhydryl derivatives) to isolate structure-activity relationships (SAR) .

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